Magnesium Hydroxide

Description

Properties

IUPAC Name |

magnesium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHJTEIRLNZDEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

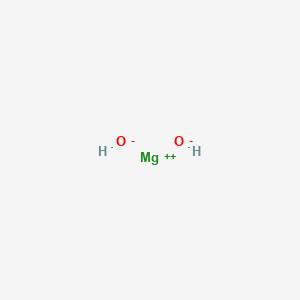

Canonical SMILES |

[OH-].[OH-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(OH)2, H2MgO2 | |

| Record name | magnesium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049662 | |

| Record name | Magnesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.320 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White odorless solid; [Hawley] Colorless or white solid; Hygroscopic in powdered form; [CHEMINFO] White odorless powder; [MSDSonline] Practically insoluble in water; [JECFA] | |

| Record name | Magnesium hydroxide (Mg(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, Soluble in dilute acids, 0.0009 G SOL IN 100 CC WATER @ 18 °C; 0.004 G SOL IN 100 CC WATER @ 100 °C; SOL IN AMMONIUM SALTS, Almost insoluble in alcohol | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.36 g/mL | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous powder, White, hexagonal crystals, Granules | |

CAS No. |

1317-43-7, 1309-42-8 | |

| Record name | Brucite (Mg(OH)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium hydroxide (Mg(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBZ3QY004S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

350 °C (decomposes) | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

magnesium hydroxide crystal structure analysis techniques

An In-depth Technical Guide to Magnesium Hydroxide (B78521) Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the techniques and methodologies employed in the analysis of magnesium hydroxide's crystal structure. This compound, known mineralogically as brucite, possesses a unique layered structure that dictates its physical and chemical properties, making it a material of significant interest in pharmaceuticals as an antacid and laxative, and in industrial applications as a flame retardant. A thorough understanding of its crystallographic features is paramount for quality control, formulation development, and ensuring functional efficacy.

This compound crystallizes in a layered structure analogous to that of cadmium iodide (CdI₂).[1] The fundamental building blocks are sheets composed of edge-sharing Mg(OH)₆ octahedra.[2] Within these sheets, magnesium cations (Mg²⁺) are octahedrally coordinated by six hydroxide anions (OH⁻). These layers are stacked along the c-axis and are held together by relatively weak forces, primarily hydrogen bonds and van der Waals forces.[3] This layered nature allows the crystals to be easily cleaved along the basal plane {0001}.[4]

The anisotropic growth of the crystal, where growth is faster in the (100) and (110) plane directions compared to the slow-growing (001) plane which has the lowest surface energy, results in its characteristic hexagonal sheet or platelet morphology.[3]

Crystallographic Data

The crystallographic parameters for brucite have been well-established through numerous diffraction studies. This data is crucial for phase identification and for performing advanced analyses such as Rietveld refinement.

| Parameter | Value | Source(s) |

| Chemical Formula | Mg(OH)₂ | [1][4] |

| Crystal System | Trigonal | [1][4][5] |

| Space Group | P-3m1 (No. 164) | [3][4][6][7] |

| Lattice Parameter, a | 3.142 - 3.149 Å | [1][4][7] |

| Lattice Parameter, c | 4.766 - 4.770 Å | [1][4][7] |

| Unit Cell Volume (Z=1) | ~40.75 - 40.99 ų | [4][7] |

| Atomic Coordinates | Mg: (0, 0, 0) | [6][7] |

| O: (1/3, 2/3, z) where z ≈ 0.22-0.23 | [6][7] | |

| H: (1/3, 2/3, z) where z ≈ 0.41-0.43 | [6][7] |

Core Analytical Techniques

A multi-technique approach is essential for a complete characterization of the this compound crystal structure. Each technique provides unique and complementary information, from atomic arrangement to macroscopic morphology.

References

- 1. Brucite - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. meixi-mgo.com [meixi-mgo.com]

- 4. mindat.org [mindat.org]

- 5. Brucite Gemstone: Properties, Meaning, Value & Healing Uses [gemrockauctions.com]

- 6. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]

- 7. Brucite - MineralsCloud [mineralscloud.com]

An In-depth Technical Guide to the Surface Chemistry and Zeta Potential of Magnesium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry and zeta potential of magnesium hydroxide (B78521) (Mg(OH)₂), critical parameters influencing its behavior in various applications, including pharmaceuticals, environmental remediation, and material science. This document delves into the fundamental surface properties, the electrical phenomena at the solid-liquid interface, and the experimental methodologies used for their characterization.

Surface Chemistry of Magnesium Hydroxide

The surface of this compound in an aqueous environment is a dynamic interface governed by the presence of hydroxyl groups and their interactions with the surrounding medium.

Surface Functional Groups and Hydration

The primary functional groups on the surface of this compound are hydroxyl (-OH) groups. These groups arise from the termination of the crystal lattice at the particle surface. In an aqueous solution, the this compound surface is hydrated, leading to the formation of a structured layer of water molecules. The surface chemistry can be described by the following equilibria involving the surface magnesium sites (MgOH):

-

Protonation: In acidic conditions, the surface hydroxyl groups can be protonated: MgOH + H⁺ ⇌ MgOH₂⁺

-

Deprotonation: In alkaline conditions, the surface hydroxyl groups can be deprotonated: MgOH + OH⁻ ⇌ MgO⁻ + H₂O

These reactions are fundamental to understanding the development of surface charge and the isoelectric point of this compound. The density and reactivity of these surface hydroxyl groups are crucial for processes such as adsorption and surface modification.

Table 1: Surface Properties of this compound

| Property | Description | Typical Values / Characteristics |

| Primary Surface Functional Groups | Hydroxyl groups (-OH) terminating the crystal lattice. | Amphoteric in nature, capable of protonation and deprotonation. |

| Hydration Layer | Structured layers of water molecules at the solid-liquid interface. | Influences ion exchange and particle-particle interactions. |

| Isoelectric Point (IEP) | The pH at which the net surface charge is zero. | Typically ranges from pH 10.8 to 12.1.[1][2] |

| Surface Reactions | Adsorption of ions and molecules, acid-base reactions. | Important for applications in drug delivery and contaminant removal. |

Experimental Characterization of Surface Chemistry

Several analytical techniques are employed to characterize the surface chemistry of this compound.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the surface. For this compound, XPS can distinguish between Mg(OH)₂, MgO, and MgCO₃, providing information on surface purity and the presence of different functional groups.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the vibrational modes of chemical bonds. The FTIR spectrum of this compound shows characteristic absorption bands for the Mg-O bond and the stretching vibrations of surface hydroxyl groups.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can quantify the loss of physisorbed and chemisorbed water, as well as the dehydroxylation (decomposition) of Mg(OH)₂ to MgO.

-

Potentiometric Titration: This technique is used to determine the point of zero charge (PZC) and the surface charge density as a function of pH. It involves titrating a suspension of this compound with an acid or base and monitoring the pH change.

Zeta Potential of this compound

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions.

Principles of Zeta Potential

In an aqueous medium, a charged particle is surrounded by an electrical double layer (EDL) consisting of a layer of counter-ions strongly bound to the surface (Stern layer) and a diffuse layer of ions further from the surface. The zeta potential is the electrical potential at the slipping plane, which is the boundary between the Stern layer and the diffuse layer. A high absolute zeta potential value (typically > ±30 mV) indicates good colloidal stability due to strong electrostatic repulsion between particles, preventing aggregation.

Factors Influencing the Zeta Potential of this compound

The zeta potential of this compound is highly sensitive to the surrounding chemical environment.

-

pH: The pH of the suspension is a primary determinant of the zeta potential. As the pH increases, the surface of this compound becomes more negatively charged due to the deprotonation of surface hydroxyl groups. The isoelectric point (IEP), where the zeta potential is zero, is a critical parameter. For this compound, the IEP is typically in the range of pH 10.8 to 12.1.[1][2] Below the IEP, the zeta potential is positive, and above it, the zeta potential is negative.

-

Ionic Strength: The concentration of ions in the solution, or ionic strength, affects the thickness of the electrical double layer. An increase in ionic strength compresses the double layer, leading to a decrease in the absolute value of the zeta potential. This can reduce the stability of the suspension and promote particle aggregation.

-

Presence of Specific Ions and Polymers: The adsorption of specific ions and polymers onto the surface of this compound can significantly alter its zeta potential.

-

Potential-Determining Ions: Mg²⁺ and OH⁻ are the potential-determining ions for this compound. An increase in Mg²⁺ concentration can lead to a more positive zeta potential.[1]

-

Polymers: The adsorption of polymers such as polyethylene (B3416737) glycol (PEG), poly(styrene sulfonate) (PSS), and poly(allylamine hydrochloride) (PAH) can modify the surface charge and shift the zeta potential. The effect depends on the charge of the polymer and its interaction with the surface.

-

Table 2: Zeta Potential of this compound Under Various Conditions

| Condition | Zeta Potential (mV) | Isoelectric Point (pH) | Reference |

| Unmodified Mg(OH)₂ in deionized water | +30 ± 6 | ~11.7 | [2] |

| Unmodified Mg(OH)₂ | Positive below IEP, Negative above IEP | ~10.8 | [1] |

| Mg(OH)₂ modified with PEG | Zeta potential values from -5 to +62 mV in the pH range of 2-9 | Slightly reduced compared to unmodified | [3] |

| Mg(OH)₂ with added superplasticizers | Final potentials around -23 mV (strong electrolytes) and -5 to -18 mV (weak electrolytes) at pH 12 | - | [4] |

Experimental Protocols

Determination of Point of Zero Charge by Potentiometric Titration

This protocol outlines a general procedure for determining the point of zero charge (PZC) of this compound powder.

Materials:

-

This compound powder

-

0.1 M NaCl solution (or other inert electrolyte)

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

High-precision pH meter and electrode

-

Stirring plate and stir bar

-

Beakers

Procedure:

-

Prepare a suspension of this compound in the 0.1 M NaCl solution (e.g., 1 g in 100 mL).

-

Allow the suspension to equilibrate while stirring.

-

Titrate the suspension with the 0.1 M HCl solution, recording the pH after each addition of titrant.

-

In a separate experiment, titrate a blank solution (0.1 M NaCl without this compound) with the same 0.1 M HCl solution.

-

Plot the volume of titrant added versus the pH for both the sample suspension and the blank.

-

The pH at which the titration curve of the suspension intersects the blank titration curve is the point of zero charge.

Measurement of Zeta Potential

This protocol provides a general guideline for measuring the zeta potential of a this compound suspension using a dynamic light scattering (DLS) instrument with a zeta potential analyzer.

Materials:

-

This compound suspension

-

Deionized water or a specific buffer solution

-

Zeta potential measurement cells (e.g., folded capillary cells)

-

Pipettes

Procedure:

-

Sample Preparation:

-

Disperse a small amount of this compound powder in the desired aqueous medium (e.g., 0.025 g in 100 mL of deionized water).

-

Use a sonicator to ensure a homogeneous dispersion and break up any agglomerates.

-

Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.

-

-

Instrument Setup:

-

Rinse the zeta potential cell with deionized water and then with the sample suspension to precondition the cell surface.

-

Carefully fill the cell with the sample suspension, avoiding the introduction of air bubbles.

-

-

Measurement:

-

Place the cell in the instrument's sample holder.

-

Allow the sample to thermally equilibrate for a few minutes.

-

Perform the zeta potential measurement according to the instrument's software instructions. The instrument applies an electric field and measures the electrophoretic mobility of the particles, which is then converted to the zeta potential using the Henry equation.

-

-

Data Analysis:

-

Record the average zeta potential and its standard deviation.

-

Repeat the measurement for different pH values or ionic strengths as required.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to the Thermodynamic Properties of Magnesium Hydroxide Nanoparticles

This technical guide provides a comprehensive overview of the thermodynamic properties of magnesium hydroxide (B78521) (Mg(OH)₂) nanoparticles, targeting researchers, scientists, and drug development professionals. The guide covers key thermodynamic data, detailed experimental protocols for synthesis and characterization, and visualizations of relevant mechanisms and workflows.

Introduction

Magnesium hydroxide [Mg(OH)₂], in its nanoparticle form, is a material of significant interest across various scientific and industrial domains. Its applications range from flame retardants and environmental remediation to biomedical applications, including its use as an antacid and a precursor for magnesium oxide (MgO) nanoparticles.[1] In the context of drug development, Mg(OH)₂ nanoparticles offer a biocompatible and pH-responsive platform for targeted drug delivery.[2]

Understanding the thermodynamic properties of these nanoparticles is crucial for optimizing their synthesis, predicting their stability, and designing their applications. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation govern the spontaneity and energetics of nanoparticle formation and their subsequent reactions. Furthermore, properties like specific heat capacity are vital for heat transfer applications. This guide delves into these core thermodynamic aspects, providing both theoretical context and practical experimental details.

Thermodynamic Data

A critical aspect of understanding the behavior of this compound nanoparticles is the analysis of their thermodynamic properties. While extensive data exists for bulk Mg(OH)₂ (brucite), the properties of nanoparticles can deviate significantly due to their high surface area-to-volume ratio, leading to a substantial contribution of surface energy to the total energy of the system.

Thermodynamic Properties of Bulk this compound (Brucite)

The following table summarizes the standard thermodynamic properties of bulk crystalline this compound. This data serves as a fundamental baseline for understanding the energetic characteristics of its nano-counterpart.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔH°f | -924.54 | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔG°f | -833.58 | kJ/mol |

| Standard Molar Entropy | S° | 63.18 | J/(mol·K) |

| Molar Heat Capacity (at 298.15 K) | Cp | 77.03 | J/(mol·K) |

Data sourced from publicly available databases and literature.

Size-Dependent Thermodynamic Properties of Nanoparticles

The thermodynamic properties of nanoparticles are known to be size-dependent. As the particle size decreases, the proportion of surface atoms increases, leading to a significant contribution of surface energy to the overall Gibbs free energy of the particle. This can be conceptually expressed as:

Gnano = Gbulk + γA

Where:

-

Gnano is the Gibbs free energy of the nanoparticle

-

Gbulk is the Gibbs free energy of the bulk material

-

γ is the surface energy (or surface tension)

-

A is the surface area of the nanoparticle

This size-dependent nature leads to several key differences in the thermodynamic behavior of nanoparticles compared to their bulk counterparts:

-

Increased Solubility: Nanoparticles generally exhibit higher solubility than the bulk material. This is a direct consequence of their higher Gibbs free energy.

-

Altered Phase Stability: The increased surface energy can influence the relative stability of different crystal polymorphs at the nanoscale.

-

Depressed Melting Point: Nanoparticles typically have a lower melting point than the bulk material.[3]

-

Increased Heat Capacity: The specific heat capacity of nanoparticles tends to be higher than that of the bulk material.[3] This is attributed to the increased vibrational modes of the surface atoms.

While specific experimental values for the enthalpy and Gibbs free energy of formation of Mg(OH)₂ nanoparticles are not available, it is expected that they will be less negative (i.e., less stable) than the bulk values due to the positive contribution of surface energy.

Physical Properties of this compound Nanoparticles

The following table summarizes some of the key physical properties of Mg(OH)₂ nanoparticles as reported in the literature. These properties are influenced by the synthesis method and conditions.

| Property | Description | Typical Values |

| Morphology | Shape of the nanoparticles | Hexagonal platelets, nanorods, nanoneedles, nanoflowers[1][4] |

| Average Particle Size | Diameter or length of the nanoparticles | 20 - 200 nm[4] |

| Specific Surface Area (BET) | Surface area per unit mass | 20 - 150 m²/g[1] |

| Crystal Structure | Crystalline arrangement of atoms | Hexagonal (Brucite)[1] |

| Isoelectric Point | pH at which the surface charge is zero | ~12[5] |

Experimental Protocols

The synthesis and characterization of this compound nanoparticles can be achieved through various methods. This section provides detailed protocols for three common synthesis techniques and a general procedure for thermal analysis.

Synthesis of Mg(OH)₂ Nanoparticles

This method involves the reaction of a soluble magnesium salt with a base to precipitate this compound.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare a 0.75 M solution of MgCl₂·6H₂O in deionized water.

-

Prepare a 1.5 M solution of NaOH in deionized water.

-

In a reaction vessel, place 450 mL of alkaline water (pH 10, adjusted with NaOH).

-

Simultaneously add the MgCl₂ and NaOH solutions to the reaction vessel at a constant rate of 3 mL/min using peristaltic pumps under vigorous stirring.[5]

-

Maintain the reaction temperature at a controlled value (e.g., 25°C or 60°C) to influence particle morphology.[5]

-

Age the resulting suspension at the synthesis temperature for 24 hours, followed by aging at room temperature for 48 hours.[5]

-

Separate the precipitate by centrifugation at 3500 rpm.

-

Wash the precipitate twice with slightly alkaline water.

-

Dry the product in an oven at 60°C overnight.[5]

The hydrothermal method utilizes elevated temperature and pressure to promote the crystallization of Mg(OH)₂ nanoparticles.

Materials:

-

Magnesium chloride (MgCl₂) or Magnesium oxide (MgO)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB, Polyethylene glycol - PEG) (optional)

Procedure:

-

Prepare a 1 M solution of the magnesium precursor (e.g., MgCl₂) in deionized water.[6]

-

Prepare a 2 M solution of NaOH in deionized water.[6]

-

(Optional) Add a surfactant (e.g., 1 wt%) to the magnesium precursor solution and stir to homogenize.[4]

-

Slowly add the NaOH solution to the magnesium precursor solution under constant stirring.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a defined duration (e.g., 18 hours).[6]

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a suitable temperature (e.g., 80°C).

The sol-gel method involves the formation of a colloidal suspension (sol) that is then gelated to form a network in a continuous liquid phase.

Materials:

-

Magnesium nitrate (B79036) hexahydrate [Mg(NO₃)₂·6H₂O]

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolve 1.95 g of Mg(NO₃)₂·6H₂O in 50 mL of deionized water with stirring.[7]

-

Dissolve 3.45 g of NaOH in 20 mL of deionized water.[7]

-

Add the NaOH solution dropwise to the magnesium nitrate solution under continuous stirring for one hour. A white precipitate of Mg(OH)₂ gel will form.[7]

-

Wash the precipitate with methanol three to four times to remove ionic impurities.[7]

-

Centrifuge the precipitate at 3000 rpm for 15 minutes.[7]

-

Dry the gel at room temperature to obtain a white powder of Mg(OH)₂.

-

(Optional) The dried powder can be annealed at different temperatures to obtain MgO nanoparticles.[7]

Characterization of Thermodynamic Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to study the thermal properties of nanoparticles.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing DSC and TGA.

Procedure:

-

Accurately weigh a small amount of the synthesized Mg(OH)₂ nanoparticle powder (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Place the crucible in the STA instrument.

-

Heat the sample from room temperature to a desired final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the heat flow (DSC signal) and the mass change (TGA signal) as a function of temperature.

-

The TGA curve will show a mass loss corresponding to the dehydration of Mg(OH)₂ to MgO, which typically occurs between 300°C and 480°C.

-

The DSC curve will show an endothermic peak corresponding to the enthalpy of dehydration. The area under this peak can be used to calculate the enthalpy change of the reaction.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of this compound nanoparticles in drug development.

Caption: Experimental workflow for the synthesis and characterization of Mg(OH)₂ nanoparticles.

References

A Deep Dive into the Synthesis Mechanisms of Magnesium Hydroxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Magnesium hydroxide (B78521) (Mg(OH)₂), a compound of significant interest across various industrial and pharmaceutical sectors, is prized for its properties as a flame retardant, an antacid, and a precursor for magnesium oxide production.[1] The functionality of magnesium hydroxide is intrinsically linked to its morphology, particle size, and purity, all of which are dictated by the synthesis method employed. This technical guide provides a comprehensive overview of the core synthesis mechanisms of this compound, with a focus on precipitation, hydrothermal, sol-gel, and microwave-assisted methods. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to aid researchers in the controlled synthesis of this versatile material.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into several key methods, each offering distinct advantages in controlling the final product's characteristics.[2][3] These include chemical precipitation, hydrothermal/solvothermal treatment, sol-gel synthesis, and microwave-assisted synthesis.[4][5]

Chemical Precipitation

Chemical precipitation is a widely utilized method for synthesizing this compound due to its simplicity and scalability.[5] This process involves the reaction of a magnesium salt solution with a base, leading to the precipitation of Mg(OH)₂.[4]

The fundamental reaction can be represented as:

Mg²⁺ (aq) + 2OH⁻ (aq) → Mg(OH)₂ (s)

Commonly used magnesium precursors include magnesium chloride (MgCl₂), magnesium sulfate (B86663) (MgSO₄), and magnesium nitrate (B79036) (Mg(NO₃)₂).[4] The choice of precipitating agent, typically a strong base like sodium hydroxide (NaOH) or a weaker base like ammonia (B1221849) (NH₄OH), significantly influences the reaction kinetics and the morphology of the resulting particles.[6]

The mechanism of particle formation in precipitation involves two primary stages: nucleation and crystal growth. The supersaturation level of the solution is a critical factor that governs these stages.[6] A high supersaturation, often achieved with strong bases like NaOH, leads to rapid nucleation and the formation of small, often agglomerated particles.[7] Conversely, lower supersaturation levels, achievable with weaker bases or controlled reactant addition, favor crystal growth, resulting in larger, more well-defined particles.[8]

A typical experimental setup for the chemical precipitation of this compound involves the controlled addition of an alkaline solution to a magnesium salt solution under constant stirring.

-

Preparation of Reactant Solutions:

-

Prepare a magnesium salt solution (e.g., 0.75 M MgCl₂) in deionized water.

-

Prepare an alkaline solution (e.g., 1.5 M NaOH) in deionized water.

-

-

Precipitation:

-

Place the magnesium salt solution in a reaction vessel equipped with a magnetic stirrer and maintain a constant temperature (e.g., 25°C).[6]

-

Add the alkaline solution dropwise to the magnesium salt solution at a controlled rate (e.g., 5 mL/min) while stirring vigorously.[4]

-

The pH of the reaction mixture is a crucial parameter, with the isoelectric point of this compound being around pH 12.[6][7]

-

-

Aging and Washing:

-

Allow the resulting suspension to age for a specified period (e.g., 24 hours) at the synthesis temperature to promote crystal growth and uniformity.[6]

-

Separate the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove residual ions and impurities.[4]

-

-

Drying:

-

Dry the washed precipitate in an oven at a specific temperature (e.g., 60°C) overnight to obtain the final this compound powder.[6]

-

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high temperatures (typically above 100°C) and pressures in an aqueous solution to crystallize materials.[4] This technique is known for producing well-defined crystalline structures and allowing for fine control over particle morphology.[9]

The mechanism in hydrothermal synthesis involves the dissolution of a magnesium precursor (such as MgO or a magnesium salt) in water at elevated temperatures, followed by the precipitation of Mg(OH)₂ as the solution becomes supersaturated upon cooling or through chemical reaction. The use of surfactants or templating agents can further direct the growth of specific morphologies like nanorods, nanotubes, and nanosheets.[3][4]

-

Precursor Preparation:

-

Hydrothermal Reaction:

-

Transfer the precursor suspension to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to the desired reaction temperature (e.g., 180°C) for a specific duration (e.g., 18 hours).[4]

-

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by filtration or centrifugation.

-

-

Washing and Drying:

-

Wash the product with deionized water and ethanol to remove any unreacted precursors or byproducts.

-

Dry the final product in an oven at a suitable temperature.

-

Sol-Gel Synthesis

The sol-gel method is a versatile low-temperature technique for producing high-purity and homogeneous nanomaterials.[10] The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

The synthesis of this compound via the sol-gel method typically starts with a magnesium alkoxide precursor, such as magnesium ethoxide, dissolved in an alcohol.[11] The mechanism involves two key reactions:

-

Hydrolysis: The alkoxide precursor reacts with water, leading to the formation of hydroxyl groups. Mg(OR)₂ + 2H₂O → Mg(OH)₂ + 2ROH

-

Condensation: The hydroxylated species then undergo condensation reactions to form a three-dimensional network of Mg-O-Mg bonds, resulting in the gel.[10]

The pH of the reaction medium plays a critical role in controlling the rates of hydrolysis and condensation, thereby influencing the structure of the final product.[12]

-

Sol Preparation:

-

Dissolve a magnesium precursor, such as magnesium chloride (MgCl₂), in a solvent like ethanol with continuous stirring to form a homogenous solution.[10]

-

-

Gelation:

-

The sol is then left to age at room temperature for a period (e.g., 24 hours) to facilitate the formation of a gel.[10]

-

-

Drying:

-

The wet gel is dried under controlled conditions (e.g., at room temperature or slightly elevated temperatures) to remove the solvent.

-

-

Calcination (for MgO):

-

If magnesium oxide is the desired end product, the dried gel is calcined at a higher temperature (e.g., above 350°C) to decompose the this compound.[3]

-

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a relatively rapid and energy-efficient method for producing nanomaterials.[3] The use of microwave irradiation leads to rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and lead to the formation of unique morphologies.[13]

The mechanism is believed to involve a fast dissolution of the magnesium precursor followed by the rapid formation of this compound on the surface of any undissolved precursor particles.[3] This is often followed by the detachment of the newly formed Mg(OH)₂.

-

Reactant Preparation:

-

Microwave Reaction:

-

Product Isolation and Purification:

Quantitative Data on Synthesis Parameters

The following tables summarize the quantitative data from various studies on the synthesis of this compound, highlighting the influence of different parameters on the final product characteristics.

Table 1: Effect of Synthesis Parameters in Precipitation Method

| Precursor (Concentration) | Precipitant (Concentration) | Temperature (°C) | pH | Resulting Particle Size/Morphology | Reference |

| MgCl₂ (0.75 M) | NaOH (1.5 M) | 10 | >13 | 341 nm, platelets | [6] |

| MgCl₂ (0.75 M) | NaOH (1.5 M) | 25 | >13 | 360 nm, platelets | [6] |

| MgCl₂ (0.75 M) | NaOH (1.5 M) | 47 | >13 | 218 nm, platelets | [6] |

| MgCl₂ (0.75 M) | NaOH (1.5 M) | 60 | >13 | 302 nm, "sand rose" morphology | [6] |

| MgCl₂ (0.83 M) | NaOH (1.66 M) | Room Temp. | - | 50-80 nm length, 10 nm thick lamellar | [15] |

| Mg(NO₃)₂ | NaOH | Room Temp. | 9.2 - 9.4 | Nanorods | [16] |

Table 2: Effect of Synthesis Parameters in Hydrothermal Method

| Precursor | Temperature (°C) | Time (h) | Surfactant | Resulting Morphology | Reference |

| MgCl₂ | 180 | 18 | None | Aggregated particles | [4] |

| MgCl₂ | 180 | 18 | CTAB | Hexagonal plates | [4] |

| MgCl₂ | 180 | 18 | PEG500 | Flakes | [4] |

| MgCl₂ | 180 | 18 | Gelatin | Spherical | [4] |

| MgCl₂ | 180 | 18 | Oleic Acid | Discs | [4] |

| MgSO₄ | 110 | - | NH₃·H₂O | Hexagonal plates (150 nm) | [9] |

Table 3: Effect of Synthesis Parameters in Microwave-Assisted Method

| Precursor | Power (W) | Time (min) | Dispersant | Resulting Particle Size/Morphology | Surface Area (m²/g) | Reference |

| MgSO₄ | 266 | 10-15 | CTAB | Nanosheets (<5 nm) | 80.27 | [3][14] |

Mechanistic Pathways and Workflows

Visualizing the synthesis mechanisms and experimental workflows can provide a clearer understanding of the processes involved. The following diagrams, created using Graphviz, illustrate these pathways.

Caption: Workflow for this compound Synthesis via Chemical Precipitation.

Caption: Workflow for Hydrothermal Synthesis of this compound.

Caption: Mechanism of Sol-Gel Synthesis for this compound.

Conclusion

The synthesis of this compound with tailored properties is achievable through the careful selection and control of the synthesis methodology. Chemical precipitation offers a straightforward and scalable approach, where control over supersaturation is key to determining particle size. Hydrothermal synthesis provides a route to highly crystalline and morphologically diverse nanoparticles. The sol-gel method is advantageous for producing high-purity materials, while microwave-assisted synthesis presents a rapid and energy-efficient alternative. This guide provides the foundational knowledge, experimental frameworks, and quantitative data necessary for researchers to navigate the synthesis of this compound and to engineer materials with desired characteristics for a wide range of applications.

References

- 1. A Review of Applications and Methods of Preparation of this compound and its Effective Factors [ijche.ir]

- 2. Recent progress in the synthesis of nanostructured this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Recent progress in the synthesis of nanostructured this compound - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01570D [pubs.rsc.org]

- 4. Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants [mdpi.com]

- 5. meixi-mgo.com [meixi-mgo.com]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. Synthesis and characterization of this compound by batch reaction crystallization [journal.hep.com.cn]

- 8. The Role of Operating Conditions in the Precipitation of this compound Hexagonal Platelets Using NaOH Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijcps.org [ijcps.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Microwave Assisted Preparation of this compound Nano-sheets [sciepub.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Brucite: A Natural Source of High-Purity Magnesium Hydroxide for Pharmaceutical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium hydroxide (B78521) [Mg(OH)₂] is a widely utilized compound in the pharmaceutical industry, primarily known for its application as an antacid and laxative.[1] While synthetic routes for magnesium hydroxide production are common, there is a growing interest in naturally sourced materials. Brucite, a naturally occurring mineral form of this compound, presents a viable and potentially advantageous alternative.[2] This technical guide provides a comprehensive overview of brucite as a raw material for pharmaceutical-grade this compound, detailing its chemical composition, purification processes, analytical characterization, and mechanisms of action.

Physicochemical Properties of Brucite and Pharmaceutical Grade this compound

Brucite is a mineral composed of this compound, typically found in metamorphic rocks and hydrothermal veins.[3] Its physical and chemical properties are foundational to its use as a source for pharmaceutical applications.

| Property | Brucite (Typical) | Pharmaceutical Grade Mg(OH)₂ (USP/BP) |

| Chemical Formula | Mg(OH)₂ | Mg(OH)₂ |

| Appearance | White, grey, pale green, or blueish waxy to vitreous masses or fibrous aggregates.[4] | White, fine, amorphous powder. |

| Solubility | Practically insoluble in water, soluble in dilute acids.[5] | Practically insoluble in water, dissolves in dilute acids.[5] |

| Assay (as Mg(OH)₂) | Varies depending on the deposit. | 95.0% to 100.5% (dried basis).[5] |

| Loss on Ignition | 30.0% to 33.0%.[5] | 30.0% to 33.0%.[5] |

| Soluble Salts | Variable. | Not more than 2.0%.[5] |

| Chlorides | Variable. | Not more than 0.1%.[5] |

| Sulfates | Variable. | Not more than 0.5%.[5] |

| Heavy Metals | Variable. | Not more than 20 µg/g (20 ppm).[3] |

| Calcium | Variable. | Not more than 1.5%.[5] |

| Iron | Variable. | Not more than 0.07%.[6] |

From Mine to Medicine: The Brucite Beneficiation and Purification Workflow

The transformation of raw brucite ore into a high-purity active pharmaceutical ingredient (API) involves several critical steps to remove impurities and achieve the stringent standards required for pharmaceutical use.

Caption: A generalized workflow for the purification of brucite to pharmaceutical-grade this compound.

Experimental Protocols

Assay of this compound (Acid-Base Titration)

This method determines the purity of this compound by back titration.

Principle: A known excess of standardized sulfuric acid is added to dissolve the this compound. The unreacted acid is then titrated with a standardized solution of sodium hydroxide.

Procedure:

-

Accurately weigh approximately 75 mg of previously dried this compound and transfer to a conical flask.

-

Add 2 mL of 3 N hydrochloric acid and swirl to dissolve the sample.

-

Add 100 mL of water.

-

Add 1-2 drops of methyl orange indicator.

-

Titrate the excess acid with 0.1 N sodium hydroxide until the color changes from red to yellow.

-

Perform a blank titration without the sample.

-

Calculate the percentage of Mg(OH)₂ in the sample. Each mL of 1 N sulfuric acid is equivalent to 29.16 mg of Mg(OH)₂.[7]

Determination of Acid-Neutralizing Capacity (ANC)

This test measures the effectiveness of an antacid in neutralizing stomach acid.

Principle: The sample is treated with a known excess of hydrochloric acid, simulating stomach acid. The mixture is then back-titrated with a standardized sodium hydroxide solution to a pH of 3.5.[8]

Procedure:

-

Homogenize the sample (e.g., crush tablets).

-

Accurately weigh a quantity of the powdered sample equivalent to the minimum labeled dosage.

-

Transfer the sample to a 250 mL beaker.

-

Pipette a precise volume of 1.0 N hydrochloric acid into the beaker (e.g., 30 mL) and stir for a specified time (e.g., 15 minutes) at 37 °C.

-

Titrate the excess acid with 0.5 N sodium hydroxide to a stable pH of 3.5, measured using a calibrated pH meter.

-

Calculate the ANC, expressed in milliequivalents (mEq) of acid consumed per dose.

Limit Test for Heavy Metals

This test ensures that the level of heavy metal impurities is below the specified limit.

Principle: The color produced by the reaction of the sample with a sulfide-containing reagent is compared to the color produced by a standard lead solution.

Procedure (Method I - USP <231>):

-

Test Preparation: Dissolve 1.0 g of the sample in 15 mL of 3 N hydrochloric acid.

-

Standard Preparation: Prepare a lead standard solution containing a known concentration of lead (e.g., 20 ppm).

-

Monitor Preparation: Prepare a spiked sample solution containing the sample and a known amount of the lead standard.

-

Adjust the pH of all three solutions to between 3.0 and 4.0.

-

Add 1.2 mL of thioacetamide-glycerin base TS to each tube, dilute to 50 mL with water, and mix.

-

After 2 minutes, visually compare the color of the Test Preparation with that of the Standard Preparation. The color of the Test Preparation should not be darker than that of the Standard Preparation.

Mechanisms of Action

Antacid Activity: Neutralization of Gastric Acid

The primary mechanism of action of this compound as an antacid is a direct chemical neutralization of hydrochloric acid (HCl) in the stomach. This reaction increases the gastric pH, providing relief from heartburn and indigestion.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. researchgate.net [researchgate.net]

- 3. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]

- 4. US20100076140A1 - Grinding and Beneficiation of Brucite - Google Patents [patents.google.com]

- 5. This compound USP EP BP Ph Eur IP FCC Manufacturers [mubychem.com]

- 6. pharmadekho.com [pharmadekho.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

Formation of Hexagonal Sheet Magnesium Hydroxide Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of hexagonal sheet magnesium hydroxide (B78521) [Mg(OH)₂] crystals. Magnesium hydroxide is a layered inorganic material with a unique hexagonal crystal structure, which imparts valuable physical and chemical properties such as high thermal stability, flame retardancy, and electrical insulation.[1][2] This document details the crystal structure, formation mechanisms, synthesis methodologies, and the influence of various experimental parameters on the resulting crystal morphology.

Crystal Structure and Growth Mechanism

This compound crystallizes in the hexagonal system with the space group P3m1.[1][2] Its structure is composed of layers of magnesium ions (Mg²⁺) octahedrally coordinated by hydroxide ions (OH⁻).[2][3] These layers are held together by weak van der Waals forces and hydrogen bonds, which facilitates exfoliation into nanosheet-like structures.[1][2] The interlayer spacing of standard this compound is approximately 0.47 nm.[1][2]

The formation of the characteristic hexagonal sheet morphology is primarily governed by anisotropic crystal growth and the Ostwald ripening process.[1][2] The growth mechanism begins with the formation of Mg(OH)₂ nuclei from Mg²⁺ and OH⁻ ions in an aqueous solution.[1][2] The hexagonal crystal system's (001) plane possesses the lowest surface energy, leading to a slower growth rate in this direction.[1][2] Conversely, growth is faster along the (100) and (110) planes, resulting in the eventual formation of a hexagonal sheet-like morphology.[1][2] The growth units are believed to be octahedral [Mg(OH)₆]⁴⁻ clusters that first form larger hexagonal units on the same plane, which then stack along the z-axis.[4][5][6]

dot

Caption: Crystal growth mechanism of hexagonal this compound.

Synthesis Methodologies

Several methods are employed for the synthesis of hexagonal this compound, including precipitation, hydrothermal/solvothermal treatment, and the sol-gel method. The choice of method influences the crystal's morphology, size, and purity.

Precipitation Method

The precipitation method is widely used due to its simplicity, low cost, and ease of controlling crystal morphology.[7] It typically involves the reaction of a magnesium salt solution with a strong base.[7]

Experimental Protocol: Direct Precipitation

-

Reactant Preparation: Prepare a magnesium chloride (MgCl₂) solution (2.0–4.5 mol/L) and a stoichiometric amount of sodium hydroxide (NaOH) solution (4.0–9.0 mol/L).[4] Prepare a separate sodium chloride (NaCl) solution.[4]

-

Reaction Setup: In a glass reactor containing the NaCl solution (e.g., 90 mL of 2.3 mol/L), simultaneously add the MgCl₂ and NaOH solutions at a controlled feeding rate (e.g., 1.5 mL/min) under vigorous stirring (350–600 rpm).[4]

-

Temperature Control: Maintain the reaction temperature in the range of 60°C–100°C.[4]

-

Aging: Allow the resulting suspension to age at the synthesis temperature for a specified period (e.g., one day), followed by aging at room temperature for two days.[3]

-

Product Recovery: Separate the solid product by centrifugation (e.g., at 3500 rpm).[3]

-

Washing: Wash the precipitate twice with slightly alkaline water.[3]

-

Drying: Dry the final product in air at 60°C overnight.[3]

Hydrothermal/Solvothermal Method

Hydrothermal and solvothermal methods are effective for producing well-defined crystalline structures with controlled morphology and size.[8][9] These methods often involve heating the precursor solution in a sealed autoclave.

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Preparation: Prepare a precursor solution. For example, use active magnesium oxide (MgO) as the precursor and deionized water as the solvent.[2] Alternatively, a solution of a magnesium salt (e.g., MgCl₂) and a precipitating agent (e.g., NaOH or ammonia) can be used.[3][9] Surfactants like polyethylene (B3416737) glycol (PEG) may be added at this stage to control morphology.[10]

-

Autoclave Loading: Transfer the precursor slurry into a Teflon-lined stainless-steel autoclave.[3][8]

-

Hydrothermal Treatment: Seal the autoclave and heat it to a specific temperature (e.g., 120°C to 200°C) for a designated duration (e.g., 2 to 48 hours).[2][11]

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Product Recovery and Washing: Collect the precipitate and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.[3]

-

Drying: Dry the synthesized powder in an oven at a specified temperature (e.g., 120°C for 5 hours).[3]

dot

Caption: A generalized experimental workflow for hydrothermal synthesis.

Sol-Gel Method

The sol-gel method offers a low-temperature route to synthesize this compound nanoparticles with a hexagonal structure.[12][13] This process involves the hydrolysis and condensation of molecular precursors.[12]

Experimental Protocol: Sol-Gel Synthesis

-

Sol Preparation: Dissolve a magnesium precursor, such as magnesium chloride (MgCl₂), in a solvent like ethanol to form a homogeneous solution.[12]

-

Hydrolysis and Condensation: The formation of a gel from the sol is initiated, which can be described as a nucleophilic substitution.[12] This process involves hydrolysis, where alkoxide ligands are replaced with hydroxyl ligands, followed by condensation reactions that form a polymer network.[12]

-

Gelation: The solution is typically dried at room temperature for 24 hours to form a gel.[12]

-

Drying: The gel is then collected and dried, for instance, for 1 hour under an IR lamp.[12]

-

Calcination (Optional): The dried powder can be fired at a specific temperature (e.g., 200°C) to obtain the final product.[12]

Influence of Experimental Parameters

The final morphology, size, and crystallinity of this compound sheets are highly dependent on the synthesis conditions.

dot

Caption: Key factors influencing Mg(OH)₂ crystal formation.

Effect of Temperature

Higher reaction temperatures generally promote the formation of well-defined crystalline structures by enhancing dissolution and recrystallization processes.[2]

| Temperature (°C) | Effect on Crystal Characteristics | Reference |

| 120 | Less defined morphology | [2] |

| 160 | More uniform and regular hexagonal shapes | [2] |

| > 170 | No significant further improvement in morphology or dispersion | [14] |

Table 1: Influence of Temperature on Mg(OH)₂ Crystal Growth [2][14]

As the hydrothermal temperature increases from 120°C to 160°C, the average crystallite size increases from 32.46 nm to 34.29 nm.[2]

Effect of Reaction Time

Longer reaction times typically lead to larger and more uniform particles due to the continuous growth and improved crystalline perfection.[2]

| Hydrothermal Time | Observation | Reference |

| 2 hours | Altered particle size distribution, with a decrease in smaller particles (0.2-0.4 µm) and an increase in larger particles (0.4-0.6 µm and >1 µm), indicating a shift towards uniformity. | [2] |

Table 2: Influence of Hydrothermal Reaction Time [2]

Effect of Precursor Concentration

The initial concentration of the magnesium source plays a critical role in the crystallization process.[2]

| MgO Concentration | Effect on Crystal Characteristics | D₅₀ (μm) | D₉₀ (μm) | Reference |

| 2% | - | - | - | [2] |

| 4% | Increased crystallite size | - | - | [2] |

| 6% | Optimal for highly dispersed, uniformly sized particles | - | - | [2] |

| 8% | Increased agglomeration | 4.53 | 19.61 | [2] |

Table 3: Influence of Initial MgO Concentration on Mg(OH)₂ Crystal Growth [2]

Increasing the MgO concentration from 2% to 4% leads to an increase in the average particle size from 35.78 nm to 50.01 nm.[2]

Effect of Additives and Surfactants

Additives and surfactants can be used to control the morphology and dispersion of this compound crystals.

| Additive/Surfactant | Effect | Reference |

| Polyvinylpyrrolidone (PVP) | Can produce uniform morphology and excellent dispersion. | [10] |

| Polyethylene glycol (PEG) | Can be used as a morphology-controlling agent to produce hexagonal sheets. | [10] |

| Cetyltrimethylammonium bromide (CTAB) | In the absence of CTAB, hexagonal nanoplates were observed. In its presence, nanorods were formed. | [9] |

| Ethanolamines (MEA, DEA, TEA) | Promote the dissolution-recrystallization process. | [9] |

Table 4: Influence of Additives and Surfactants on Mg(OH)₂ Morphology [9][10]

Characterization Techniques

The synthesized this compound crystals are typically characterized using a variety of analytical techniques to determine their structure, morphology, and size.

-

X-ray Diffraction (XRD): Used to identify the crystal phase and determine lattice parameters.[15]

-

Scanning Electron Microscopy (SEM): Provides information on the morphology and size distribution of the crystals.[2]

-

Transmission Electron Microscopy (TEM): Allows for detailed analysis of the crystal structure and morphology at the nanoscale.[15]

-

Laser Particle Size Analysis: Measures the secondary particle size distribution.[2]

-

Brunauer–Emmett–Teller (BET) Analysis: Determines the specific surface area of the particles.

This guide provides a foundational understanding of the principles and practices involved in the formation of hexagonal sheet this compound crystals. By carefully controlling the synthesis parameters detailed herein, researchers can tailor the properties of these materials for a wide range of applications in the pharmaceutical and materials science fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Crystallization Growth Characteristics of Mg(OH)2 Crystals under Unconstrained Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants [mdpi.com]

- 4. Synthesis and characterization of this compound by batch reaction crystallization [journal.hep.com.cn]

- 5. The Role of Operating Conditions in the Precipitation of this compound Hexagonal Platelets Using NaOH Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103787380A - Preparation method of hexagonal this compound sheet - Google Patents [patents.google.com]

- 8. Rapid surfactant-free synthesis of Mg(OH) 2 nanoplates and pseudomorphic dehydration to MgO - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00595G [pubs.rsc.org]

- 9. Recent progress in the synthesis of nanostructured this compound - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01570D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. indico.unina.it [indico.unina.it]

- 12. ijcps.org [ijcps.org]

- 13. Synthesis and characterization of this compound nanoparticles via sol-gel | Malaysian NANO-An International Journal [ejournal.um.edu.my]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. pubs.acs.org [pubs.acs.org]

The Theoretical Alkalinity Demand of Magnesium Hydroxide in Nitrification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of using magnesium hydroxide (B78521) (Mg(OH)₂) as an alkalinity source in biological nitrification processes. The document details the stoichiometry of nitrification, the critical role of alkalinity, and the unique advantages of magnesium hydroxide. It further presents quantitative comparisons with other common alkalis and provides detailed experimental protocols for laboratory evaluation.

Introduction: The Critical Role of Alkalinity in Nitrification

Nitrification is a crucial microbial process in wastewater treatment and various biotechnological applications, where ammonia (B1221849) (NH₄⁺-N) is oxidized to nitrate (B79036) (NO₃⁻-N). This two-step process, carried out by ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB), is fundamental for nitrogen removal. However, nitrification is an acid-producing process that consumes a significant amount of alkalinity.[1][2][3] Maintaining sufficient alkalinity is paramount, as a drop in pH can severely inhibit or halt the activity of nitrifying bacteria, which thrive in a pH range of 7.2 to 8.0.[1]

The overall nitrification reaction can be summarized as:

NH₄⁺ + 1.83 O₂ + 1.98 HCO₃⁻ → 0.98 NO₃⁻ + 1.04 H₂O + 1.88 H₂CO₃ + 0.021 C₅H₇O₂N[4]

Theoretically, for every milligram of ammonia-nitrogen (NH₄⁺-N) oxidized, 7.14 mg of alkalinity as calcium carbonate (CaCO₃) is consumed.[1][2][3][5] Insufficient alkalinity will lead to a drop in pH, inhibiting the sensitive nitrifying microorganisms.[2] Therefore, for wastewaters with low inherent alkalinity, external addition of an alkaline agent is essential for stable and efficient nitrification.

This compound (Mg(OH)₂) presents a safe, effective, and often more advantageous alternative to traditional alkalis like caustic soda (NaOH) and lime (Ca(OH)₂).[6][7]

This compound as an Alkalinity Source

This compound provides alkalinity through the slow and controlled release of hydroxide ions (OH⁻) as it dissolves in water.[8] The dissociation reaction is as follows:

Mg(OH)₂(s) ⇌ Mg²⁺(aq) + 2OH⁻(aq)

This slow-release mechanism offers a significant advantage over highly soluble and reactive alkalis, preventing drastic pH swings that can be detrimental to microbial populations.[3][8] this compound provides a buffering effect, maintaining the pH in the optimal range for nitrification.[6][9]

Quantitative Comparison of Alkalinity Sources

This compound offers superior alkalinity per unit weight compared to other commonly used alkalis. The following table summarizes the key properties and quantitative comparisons.

| Property | This compound (Mg(OH)₂) | Calcium Hydroxide (Ca(OH)₂) | Sodium Hydroxide (NaOH) |

| Chemical Formula | Mg(OH)₂ | Ca(OH)₂ | NaOH |

| Trade Name | FloMag®H | Hydrated Lime | Caustic Soda |

| Lbs CaCO₃ Equivalent per Dry Lb | 1.68 | 1.32 | 1.23 |

| Lbs CaCO₃ Equivalent per Dry Ton | 3360 | 2640 | 2460 |

| Safety | Non-hazardous, non-corrosive | Corrosive | Highly corrosive and hazardous |

| pH Buffering | Excellent, buffers to a moderate pH of ~9.0 | Can cause rapid pH increase to >12 | Can cause rapid pH increase to >13 |

| Sludge Production | Lower volume, denser sludge | Higher volume | Can form gelatinous sludge |

Data sourced from Martin Marietta Magnesia Specialties.[9]

Experimental Protocols

Standard Method for Alkalinity Determination in Wastewater

The following protocol is a summary of the standard titration method for determining alkalinity, based on the "Standard Methods for the Examination of Water and Wastewater."[9][10]

3.1.1. Principle

Alkalinity is a measure of the acid-neutralizing capacity of a water sample. It is determined by titrating the sample with a standard acid (typically sulfuric acid) to a designated pH endpoint. The volume of acid used is proportional to the amount of alkalinity present.

3.1.2. Reagents and Equipment

-

Standard sulfuric acid solution (0.02 N)

-

pH meter and electrode

-

Buret, 25 or 50 mL

-

Magnetic stirrer and stir bars

-

Beakers (150 mL)

-

Graduated cylinders or pipettes

3.1.3. Procedure

-

Sample Preparation: Collect a representative sample of the wastewater. If the sample contains suspended solids, allow them to settle or centrifuge a portion for analysis of the supernatant.

-

Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration: a. Measure a known volume of the sample (e.g., 50 or 100 mL) and transfer it to a beaker. b. Place the beaker on a magnetic stirrer and add a stir bar. c. Immerse the pH electrode into the sample. d. Record the initial pH of the sample. e. Fill the buret with the standard 0.02 N sulfuric acid solution. f. Begin titrating by adding the acid in small increments, allowing the pH to stabilize after each addition. g. Continue the titration until the pH reaches the desired endpoint. For total alkalinity, the endpoint is typically pH 4.5.[4][6] h. Record the total volume of titrant used.

-

Calculation: Alkalinity (mg/L as CaCO₃) = (A x N x 50,000) / mL of sample Where:

-

A = mL of standard sulfuric acid used

-

N = Normality of sulfuric acid

-

Protocol for Evaluating this compound in a Nitrification Bioreactor

This protocol outlines a laboratory-scale experiment to assess the effectiveness of this compound in providing alkalinity for nitrification.

3.2.1. Experimental Setup

-

Bioreactor: A bench-scale sequencing batch reactor (SBR) with a working volume of 5 liters is recommended. The reactor should be equipped with an air diffuser for aeration, a magnetic stirrer for mixing, and ports for sampling and feeding.

-

Feed Solution: A synthetic wastewater medium containing a known concentration of ammonium (B1175870) sulfate (B86663) as the nitrogen source, along with other essential nutrients for nitrifying bacteria (e.g., phosphates, trace metals). The initial alkalinity of the feed should be low to necessitate external addition.

-

Inoculum: Activated sludge from a wastewater treatment plant with a well-established nitrifying population.

-

Alkalinity Source: A slurry of this compound (e.g., 60% Mg(OH)₂).

3.2.2. Procedure

-

Acclimation: Inoculate the SBR with the activated sludge and acclimate the microbial community to the synthetic wastewater for a period of 1-2 weeks. Monitor the ammonia and nitrate concentrations to confirm the onset of nitrification.

-

Baseline Operation: Operate the SBR without the addition of this compound to establish a baseline of alkalinity consumption and pH drop during nitrification.

-

This compound Dosing: a. Begin the experiment by adding a calculated dose of this compound slurry to the reactor at the beginning of the aerobic phase of the SBR cycle. The dose should be based on the theoretical alkalinity demand of the influent ammonia concentration (7.14 mg CaCO₃ per mg NH₄⁺-N). b. Monitor the pH continuously throughout the cycle.

-

Sampling and Analysis: a. Collect samples from the reactor at regular intervals (e.g., every hour) during the aerobic phase. b. Immediately filter the samples to remove biomass. c. Analyze the filtrate for:

- Ammonia-nitrogen (NH₄⁺-N)

- Nitrite-nitrogen (NO₂⁻-N)

- Nitrate-nitrogen (NO₃⁻-N)

- Alkalinity (using the standard titration method described in section 3.1)

-

Data Analysis: a. Plot the concentrations of ammonia, nitrite, nitrate, and alkalinity, as well as the pH, over time. b. Calculate the nitrification rate and the observed alkalinity consumption. c. Compare the experimental results with the theoretical values to determine the efficiency of this compound in providing alkalinity.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships discussed in this guide.

Caption: The biochemical pathway of nitrification, showing the two-step oxidation of ammonia to nitrate and the consumption of alkalinity.

Caption: Experimental workflow for evaluating the performance of this compound as an alkalinity source in a nitrification bioreactor.

Caption: Logical diagram illustrating how solid this compound dissolves to release hydroxide ions, which then neutralize the acid produced during nitrification.

Conclusion

This compound is a highly effective and advantageous source of alkalinity for biological nitrification. Its high alkalinity content per unit weight, slow-release buffering capacity, and enhanced safety profile make it a superior choice over traditional alkalis in many applications.[6][7][9] The theoretical alkalinity demand of 7.14 mg of CaCO₃ per mg of NH₄⁺-N oxidized provides a solid basis for calculating the required dosage. The experimental protocols outlined in this guide offer a framework for researchers and professionals to evaluate and optimize the use of this compound in their specific nitrification processes, leading to more stable, efficient, and cost-effective nitrogen removal.

References

- 1. scribd.com [scribd.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. waterboards.ca.gov [waterboards.ca.gov]

- 4. cwea.org [cwea.org]

- 5. mantech-inc.com [mantech-inc.com]

- 6. images.hach.com [images.hach.com]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. cefns.nau.edu [cefns.nau.edu]

- 9. standardmethods.org [standardmethods.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Endothermic Decomposition Mechanism of Magnesium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endothermic decomposition of magnesium hydroxide (B78521) (Mg(OH)₂), a critical process in various industrial and pharmaceutical applications. The document details the core mechanism, thermodynamic and kinetic parameters, and the experimental protocols used for its characterization.

Core Decomposition Mechanism

The endothermic decomposition of magnesium hydroxide is a solid-state reaction that yields solid magnesium oxide (MgO) and gaseous water (H₂O). The overall balanced chemical equation for this reaction is:

Mg(OH)₂(s) → MgO(s) + H₂O(g) [1]

This process is initiated by heating, with the decomposition typically starting at temperatures around 300-350°C and concluding by approximately 480-550°C.[2] The reaction is highly endothermic, meaning it absorbs a significant amount of heat from its surroundings, a property leveraged in applications such as flame retardants.[3]

The mechanism involves the following key stages:

-

Dehydroxylation: As the temperature increases, the hydroxyl groups within the this compound lattice begin to vibrate. This leads to the breaking of the Mg-OH bonds and the formation of water molecules.

-

Water Vapor Release: The newly formed water molecules are released as vapor. The pressure of this water vapor can influence the decomposition kinetics.[4][5]

-

Crystallographic Transformation: The decomposition is a topotactic process, meaning the crystallographic orientation of the product (MgO) is determined by the orientation of the reactant (Mg(OH)₂).[6][7] this compound has a hexagonal (brucite) crystal structure, which transforms into the cubic (periclase) structure of magnesium oxide.[7][8] This transformation involves the collapse of the layered brucite structure as water is removed. Initially, a distorted cubic MgO structure may form, which then anneals into a more stable cubic lattice at higher temperatures.[9]

Visualizing the Decomposition Pathway

The following diagram illustrates the overall transformation from this compound to magnesium oxide.

References

- 1. Solved a) write a balanced equation for this compound | Chegg.com [chegg.com]

- 2. meixi-mgo.com [meixi-mgo.com]

- 3. mdpi.com [mdpi.com]

- 4. EFFECTS OF WATER VAPOUR ON THE DECOMPOSITION OF this compound (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic and TEM studies of decomposition of Mg(OH)2 and MgCO3 (Technical Report) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Decomposition of this compound [jstage.jst.go.jp]

An In-Depth Technical Guide to the Solubility of Magnesium Hydroxide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of magnesium hydroxide (B78521), Mg(OH)₂, a compound of significant interest in pharmaceuticals as an antacid and laxative, and in various industrial applications. This document delves into the core principles governing its dissolution, presents quantitative solubility data, and offers detailed experimental protocols for its characterization.

Introduction to Magnesium Hydroxide Solubility

This compound is an inorganic compound that is considered sparingly soluble in water.[1] Its low solubility is a critical factor in its therapeutic applications, governing its rate of neutralization in the stomach and its osmotic effects in the intestine. The dissolution of this compound in water is an equilibrium process, represented by the following equation:

Mg(OH)₂(s) ⇌ Mg²⁺(aq) + 2OH⁻(aq)